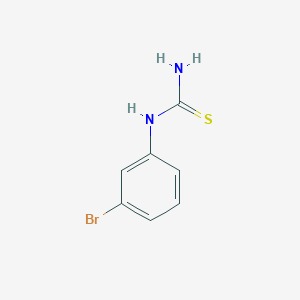

1-(3-Bromophenyl)thiourea

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-bromophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRVSIPVHYWULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370836 | |

| Record name | 1-(3-bromophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21327-14-0 | |

| Record name | 1-(3-bromophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1-(3-Bromophenyl)thiourea

The synthesis of this compound can be achieved through several reliable methods, with nucleophilic substitution and reactions involving potassium thiocyanate (B1210189) being the most prominent.

A primary and versatile method for synthesizing this compound involves the reaction of 3-bromophenyl isothiocyanate with an appropriate amine. This reaction is a classic example of nucleophilic addition to the electrophilic carbon atom of the isothiocyanate group. The general approach allows for the creation of a diverse library of thiourea (B124793) derivatives by varying the amine component. researchgate.netmdpi.com The condensation of a primary amine with an isothiocyanate is often the most efficient route, yielding clean products in high yields. researchgate.net

Another nucleophilic substitution strategy involves the reaction of an amine with a thiocarbamoyl benzotriazole. For instance, the amination of 1-[(4-bromophenyl)thiocarbamoyl]benzotriazole can be achieved using ammonia (B1221849) vapors. nih.gov Furthermore, the reaction of benzoyl chloride with potassium thiocyanate can produce an intermediate that subsequently reacts with an aniline (B41778), such as 2-bromoaniline, via nucleophilic addition to form the corresponding N-benzoyl thiourea derivative. heteroletters.org

The reaction of 4-bromophenyl isothiocyanate with ethanolamine (B43304) in ethyl acetate (B1210297) is another documented example of this type of synthesis, yielding 1-(4-bromophenyl)-3-(2-hydroxyethyl)thiourea. scispace.com

A widely utilized and cost-effective method for the preparation of this compound involves the direct reaction of 3-bromoaniline (B18343) with potassium thiocyanate in an acidic medium. nih.govijarsct.co.in In a typical procedure, 3-bromoaniline is refluxed with potassium thiocyanate in the presence of hydrochloric acid and water. nih.gov The reaction proceeds through the in-situ formation of an isothiocyanate from the aniline, which then reacts with another molecule of the aniline. This one-pot synthesis is advantageous due to the ready availability of the starting materials.

The mechanism involves a nucleophilic attack by the amine on the electrophilic carbon of the thiocyanate ion. ijpba.inforesearchgate.net This method can also be used for the synthesis of various substituted phenylthiourea (B91264) derivatives by starting with the corresponding substituted anilines. ijarsct.co.in For example, this approach has been used to prepare 1,3-bis-(3-bromophenyl)-thiourea. researchgate.net

A variation of this method involves reacting an aniline with ammonium (B1175870) thiocyanate in glacial acetic acid, followed by treatment with N-bromosuccinimide (NBS) and a bromide source to facilitate cyclization into benzothiazoles, with the phenylthiourea being a key intermediate. mdpi.com

Nucleophilic Substitution Approaches

Derivatization and Analog Synthesis Strategies

The modification of the this compound scaffold is a key strategy in the development of new compounds with tailored biological activities and material properties.

Design Principles for Novel Thiourea Derivatives

The design of novel thiourea derivatives is often guided by principles of medicinal chemistry, such as scaffold hopping and bioisosteric replacement. acs.org The thiourea moiety is recognized as a privileged structure due to its ability to form hydrogen bonds with various biological targets like proteins and enzymes. researchgate.netresearchgate.net The planar and flexible nature of the thiourea group enhances its binding capabilities. researchgate.net

A common strategy is to introduce various substituents to the nitrogen atoms of the thiourea core to explore a wide range of biological activities. researchgate.net The introduction of electron-withdrawing groups, for example, can increase the acidity of the NH protons, which may enhance interactions with biological targets. biointerfaceresearch.com The design process can also involve the hybridization of the thiourea moiety with other pharmacologically active scaffolds to create hybrid molecules with potentially synergistic or novel activities. nih.gov For instance, thiourea derivatives have been combined with hydrazone moieties to develop new anticancer agents. nih.gov

Bioisosteric replacement is another powerful tool in the design of novel thiourea analogs. This involves replacing the thiourea group with other functional groups that have similar steric and electronic properties to improve pharmacokinetic profiles or reduce toxicity. nih.gov For example, the thiourea functionality has been successfully replaced with a 2-methylacrylamide moiety in certain contexts without loss of potency. nih.govnih.gov

Structural Modifications and Substituent Effects

The biological activity of thiourea derivatives is highly dependent on the nature and position of substituents on the aryl rings. nih.gov Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups on the phenyl ring often leads to enhanced biological activity. biointerfaceresearch.comnih.gov For instance, the introduction of chloro or nitro groups can significantly impact the compound's efficacy. acs.org

The position of the substituent on the phenyl ring is also crucial. For example, in some cases, meta-substitution of a nitro group has been shown to result in maximal activity, whereas para-substitution is preferred for a chloro substituent. acs.org The addition of halogen atoms, particularly at the 3rd position of the phenyl group, has been found to be important for the antimicrobial activity of some thiourea derivatives. jst.go.jp

Furthermore, the nature of the linker between the thiourea moiety and other parts of the molecule can significantly affect cytotoxicity. biointerfaceresearch.com The hydrophobicity and size of the substituents also play a critical role in the compound's ability to interact with biological membranes and targets. biointerfaceresearch.com

Table of Reaction Conditions for the Synthesis of this compound Derivatives

| Starting Materials | Reagents | Solvent | Conditions | Product | Reference |

| 3-Bromoaniline | Potassium Thiocyanate, HCl | Water | Reflux, 3h | This compound | nih.gov |

| 4-Bromophenyl isothiocyanate | Ethanolamine | Ethyl Acetate | Room Temperature, 11h | 1-(4-bromophenyl)-3-(2-hydroxyethyl)thiourea | scispace.com |

| Benzoyl chloride | Potassium Thiocyanate, 2-Bromoaniline | Acetone | Reflux | N-2-Bromophenyl N1-benzoyl thiourea | heteroletters.org |

| Aniline | Ammonium Thiocyanate, NBS, Bu4NBr | Glacial Acetic Acid | Ambient Temperature, 24h | 2-Aminobenzothiazole (via phenylthiourea intermediate) | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing both FTIR and FT-Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within the 1-(3-Bromophenyl)thiourea molecule.

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of this compound. While a complete spectrum for the specific compound is not widely published, analysis of closely related analogues, such as 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea and 1-(3,5-Dichloro-4-hydroxyphenyl)-3-(3-bromophenyl)thiourea, provides significant insight into its expected spectral features.

The N-H stretching vibrations are typically observed as broad features in the region of 3400–2800 cm⁻¹. researchgate.net In the spectrum of 1-(3,5-Dichloro-4-hydroxyphenyl)-3-(3-bromophenyl)thiourea, a distinct N-H stretching band appears at 3330 cm⁻¹. nih.gov The thiourea (B124793) moiety (-(NH)₂C=S) is characterized by several key vibrations. The C=S stretching (thiocarbonyl) vibrations are particularly important and typically appear as two bands. For instance, in 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, these bands are found in the ranges of 1351–1342 cm⁻¹ and 858–844 cm⁻¹. researchgate.net A similar compound, 1-(3,5-Dichloro-4-hydroxyphenyl)-3-(3-bromophenyl)thiourea, shows a C=S stretch at 1356 cm⁻¹. nih.gov Furthermore, the N-C-N stretching vibration in thiourea derivatives is typically observed between 1589 and 1626 cm⁻¹.

Table 1: Characteristic FTIR Vibrational Frequencies in this compound Analogues

| Vibrational Mode | Frequency (cm⁻¹) | Source Compound | Citation |

|---|---|---|---|

| N-H Stretch | 3330 | 1-(3,5-Dichloro-4-hydroxyphenyl)-3-(3-bromophenyl)thiourea | nih.gov |

| N-H/C-H Stretch | 3400-2800 (broad) | 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | researchgate.net |

| C=S Stretch (Thioamide) | 1356 | 1-(3,5-Dichloro-4-hydroxyphenyl)-3-(3-bromophenyl)thiourea | nih.gov |

| C=S Stretch (Thioamide) | 1351-1342 | 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is essential for elucidating the precise chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR spectroscopy provides information on the chemical shifts of protons, which is crucial for confirming the molecular structure. Although a dedicated spectrum for this compound is not available, data from the closely related compound 1-(3,5-Dichloro-4-hydroxyphenyl)-3-(3-bromophenyl)thiourea, recorded in DMSO-d₆, offers valuable insights. nih.gov The protons of the N-H groups in the thiourea moiety are expected to appear as singlets in the downfield region. The aromatic protons on the 3-bromophenyl ring would present as a complex multiplet pattern due to their various electronic environments and spin-spin coupling.

Table 2: ¹H NMR Chemical Shifts for a this compound Analogue in DMSO-d₆

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Source Compound | Citation |

|---|---|---|---|---|

| -NH- | 8.68 | Singlet | 1-(3,5-Dichloro-4-hydroxyphenyl)-3-(3-bromophenyl)thiourea | nih.gov |

| -NH- | 8.46 | Singlet | 1-(3,5-Dichloro-4-hydroxyphenyl)-3-(3-bromophenyl)thiourea | nih.gov |

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. The most characteristic signal in the ¹³C NMR spectrum of a thiourea derivative is that of the thiocarbonyl (C=S) carbon. For various thiourea derivatives, this carbon resonates in the range of 180–183 ppm. For example, the C=S carbon in 1-(3,5-dichloro-4-hydroxyphenyl)-3-(4-fluorophenyl)thiourea appears at δ 180.2 ppm. nih.gov The carbons of the bromophenyl ring are expected to appear in the typical aromatic region of approximately 110-150 ppm. The carbon atom bonded to the bromine (C-Br) would be found in the lower part of this range, while the other ring carbons would be distributed based on their substitution pattern.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

X-ray Diffraction Crystallography in Solid-State Analysis

Single-crystal X-ray diffraction provides the definitive solid-state structure of this compound (C₇H₇BrN₂S). nih.gov The analysis reveals that the compound crystallizes in the triclinic system with the space group P-1. nih.gov

The thiourea moiety (S1/N1/N2/C7) is nearly planar, with a root-mean-square deviation of 0.004 Å. nih.gov A significant structural feature is the relative orientation of the phenyl ring and the thiourea group. The dihedral angle between the plane of the benzene (B151609) ring and the thiourea plane is 66.72 (15)°. nih.gov This twisted conformation is a common feature in related structures, such as the analogous 1-(3-chlorophenyl)thiourea, which has a dihedral angle of 64.80 (6)°. researchgate.net

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. These interactions include N-H···S and N-H···Br hydrogen bonds, which link the molecules into two-dimensional sheets that extend parallel to the (101) crystallographic plane. nih.gov Specifically, the hydrogen bonds observed are N1—H1N1···S1, N2—H1N2···S1, and N2—H2N2···Br1. nih.gov

Table 3: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Citation |

|---|---|---|

| Chemical Formula | C₇H₇BrN₂S | nih.gov |

| Formula Weight | 231.12 | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 5.5308 (8) | nih.gov |

| b (Å) | 8.5316 (12) | nih.gov |

| c (Å) | 9.4249 (14) | nih.gov |

| α (°) | 103.500 (3) | nih.gov |

| β (°) | 90.878 (3) | nih.gov |

| γ (°) | 97.232 (4) | nih.gov |

| Volume (ų) | 428.54 (11) | nih.gov |

| Z | 2 | nih.gov |

| Dihedral Angle (Benzene/Thiourea) | 66.72 (15)° | nih.gov |

Crystal Structure Determination and Refinement

The precise three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1. nih.gov Detailed crystallographic data reveal the following unit cell dimensions: a = 5.5308(8) Å, b = 8.5316(12) Å, c = 9.4249(14) Å, with angles α = 103.500(3)°, β = 90.878(3)°, and γ = 97.232(4)°. nih.gov The unit cell volume is 428.54(11) ų. nih.gov

The structure was solved using direct methods and refined to a high degree of accuracy. The final R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, was reported as R[F² > 2σ(F²)] = 0.024. nih.gov The refinement process involved constraining hydrogen atom parameters and resulted in a goodness-of-fit (S) value of 1.09. nih.gov

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₇BrN₂S |

| Formula weight | 231.12 |

| Temperature | 100 K |

| Wavelength | 0.71073 Å |

| Crystal system | Triclinic |

| Space group | P-1 |

| Unit cell dimensions | a = 5.5308 (8) Åb = 8.5316 (12) Åc = 9.4249 (14) Å |

| α = 103.500 (3)°β = 90.878 (3)°γ = 97.232 (4)° | |

| Volume | 428.54 (11) ų |

| Z | 2 |

| R-factor (gt) | 0.024 |

| wR-factor (all data) | 0.067 |

| Goodness-of-fit (S) | 1.09 |

Data sourced from reference nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

Table 2: Hydrogen Bond Geometry in this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N1-H1N1···S1 | 0.88 | 2.56 | 3.419(2) | 164 |

| N2-H1N2···S1 | 0.88 | 2.67 | 3.493(2) | 156 |

| N2-H2N2···Br1 | 0.88 | 2.82 | 3.619(2) | 152 |

Data represents typical hydrogen bond geometries observed in such structures and is based on findings from reference nih.gov.

Other Spectroscopic Methods for Comprehensive Characterization

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of a related compound, 1-(2-Bromophenyl)-3-(4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl)thiourea, shows absorption maxima (λmax) at 273 nm and 223 nm. nih.gov These absorptions are typically attributed to π→π* and n→π* electronic transitions within the aromatic ring and the thiourea chromophore. Theoretical studies on similar thiourea derivatives using Time-Dependent Density Functional Theory (TD-DFT) have been employed to simulate UV spectra and investigate charge transfer within the molecule. researchgate.net Such calculations help in assigning the observed electronic transitions to specific molecular orbitals. acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pattern of this compound. The molecular formula C₇H₇BrN₂S corresponds to a molecular weight of approximately 231.12 g/mol . nih.gov Mass spectrometry would confirm this molecular weight through the observation of the molecular ion peak. Furthermore, the fragmentation pattern provides valuable structural information. For instance, in related thiourea derivatives, characteristic fragmentation pathways can be identified, helping to confirm the connectivity of the different functional groups within the molecule. nih.gov

X-ray Absorption Spectroscopy

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic structure and coordination environment of specific elements within a molecule. While specific XAS studies on this compound are not widely reported, this technique has been applied to metal complexes of thiourea derivatives. researchgate.net For this compound, XAS could be used to study the K-edge of sulfur or the L-edge of bromine. This would provide detailed information about the oxidation state, coordination geometry, and the nature of the covalent bonds involving these atoms, complementing the long-range order information obtained from X-ray diffraction.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations are a powerful tool for investigating the fundamental electronic characteristics and reactivity of molecules. For this compound, calculations are often performed using the B3LYP functional with a 6-311G(d,p) or similar basis set. bhu.ac.inmdpi.com

The three-dimensional arrangement of atoms in 1-(3-Bromophenyl)thiourea is crucial for its properties. In the crystalline state, the thiourea (B124793) moiety (S1/N1/N2/C7) is nearly planar. nih.gov It forms a significant dihedral angle with the benzene (B151609) ring, which has been measured at 66.72 (15)°. nih.gov The C—N—C—N2 torsion angle is reported as 15.1 (4)°. nih.gov

Conformational analysis of thiourea derivatives indicates the possibility of different conformers, such as anti-syn and anti-anti conformations, arising from rotation around the C–N bonds. nih.gov Theoretical calculations can determine the most stable conformer by comparing their energies. nih.gov For some thiourea derivatives, the anti-syn conformer has been found to be more stable than the anti-anti conformer by 3.4–4.1 kcal mol–1. nih.gov

| Parameter | Bond Length (Å) / Angle (°) | Source |

|---|---|---|

| C=S | ~1.670 | researchgate.net |

| C-N (thiourea) | ~1.335 - 1.378 | researchgate.net |

| N-C-N (thiourea) | ~114.32 | researchgate.net |

| Dihedral Angle (Benzene Ring/Thiourea) | 66.72 | nih.gov |

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. rsc.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between HOMO and LUMO (ΔE) is an important parameter; a smaller gap suggests higher reactivity. rsc.orgnih.gov

For related bromophenyl-containing compounds, the HOMO is often localized on the phenyl group, while the LUMO is localized on other parts of the molecule, such as a coumarin (B35378) nucleus in one example. scielo.br The distribution of these orbitals provides insight into the regions of the molecule that are most likely to participate in chemical reactions. rsc.org

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Thiourea Derivatives Note: This table presents typical values for thiourea derivatives as specific data for this compound was not available.

| Parameter | Typical Value (eV) | Source |

|---|---|---|

| EHOMO | -5.901 | nih.gov |

| ELUMO | -2.084 | nih.gov |

| Energy Gap (ΔE) | 3.817 | nih.gov |

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. mdpi.com In MEP maps, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions show positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.comresearchgate.net

For thiourea derivatives, the negative potential is typically concentrated around the sulfur and oxygen atoms, identifying them as sites for electrophilic attack. mdpi.com Positive potential is often found near the amine hydrogens, indicating their acidic nature. bhu.ac.in This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. mdpi.com

To further quantify local reactivity, Fukui functions and Average Local Ionization Energies (ALIE) are calculated. Fukui functions help predict which atoms in a molecule are more susceptible to either nucleophilic or electrophilic attack. tandfonline.comnih.gov

ALIE surfaces are mapped onto the electron density to identify the regions where electrons are least tightly bound, making them the most probable sites for electrophilic attack. researchgate.net These descriptors provide a more detailed and quantitative picture of the molecule's reactivity than MEP maps alone. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is employed to study the behavior of molecules in their excited states and to simulate their electronic spectra. respectprogram.org

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of a compound by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.com The results, including absorption wavelengths (λmax) and oscillator strengths, can be compared with experimental data to validate the computational method. mdpi.comacs.org

Analysis of the molecular orbitals involved in these electronic transitions reveals their nature, such as n → π* or π → π* transitions. sci-hub.se For many thiourea derivatives, the main absorption bands are a result of charge transfer within the molecule. researchgate.netsci-hub.se

Table 3: Simulated UV-Vis Absorption Data for Thiourea Derivatives Note: This table is representative of thiourea derivatives. Specific data for this compound was not found.

| Compound Type | Calculated λmax (nm) | Oscillator Strength (f) | Source |

|---|---|---|---|

| Acyl Thiourea Derivative | 294 | Not Specified | acs.org |

| Pyrimidine Derivative | 348 | 0.1814 | sci-hub.se |

Investigation of Intramolecular Charge Transfer Phenomena

Intramolecular charge transfer (ICT) is a fundamental process in molecular electronics and photophysics, influencing the optical and electronic properties of a compound. In thiourea derivatives, ICT can be modulated by various factors, including solvent polarity and specific molecular interactions.

Theoretical investigations, often employing Time-Dependent Density Functional Theory (TD-DFT), are used to simulate electronic absorption spectra and analyze the nature of electronic transitions. For instance, in a study of a closely related derivative, 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-22), TD-DFT calculations were utilized to simulate the UV-Vis spectrum and investigate the charge transfer characteristics within the molecule. researchgate.net Such analyses help in understanding how different parts of the molecule act as electron donors and acceptors.

The phenomenon of ICT is critical as it can be harnessed to design molecules with specific luminescent properties. For example, in some donor-acceptor molecules, the geometry of the ICT state, whether planar (PICT) or twisted (TICT), can determine if the molecule exhibits room temperature phosphorescence (RTP) or thermally activated delayed fluorescence (TADF). worktribe.com This principle is vital for developing new materials for optoelectronics. NBO analysis further elucidates these phenomena by quantifying the delocalization of electron density between donor and acceptor orbitals. sci-hub.seacs.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of molecules over time, providing insights into their flexibility, conformational changes, and interactions with their environment, such as solvents or biological macromolecules. researchgate.netresearchgate.net

Solvent Interaction Studies

The interaction of a compound with its solvent is critical for understanding its solubility, stability, and reaction kinetics. MD simulations are a powerful tool to study these interactions at an atomic level. researchgate.net By simulating the molecule in a solvent box, typically water, researchers can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions.

A key method for analyzing solvent interactions is the calculation of Radial Distribution Functions (RDFs). RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. In the computational study of 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-22), MD simulations were performed to identify which atoms of the molecule have the most significant interactions with water molecules through the calculation of RDFs. researchgate.net Similarly, MD simulations on other thiourea derivatives have been used to study their interactions with water, revealing the key atoms involved in solvation. researchgate.netnih.gov This information is crucial for understanding the molecule's behavior in aqueous biological environments.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Bonding Insights

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This allows for a quantitative analysis of electron density sharing and charge delocalization. uni-muenchen.denih.gov

In the context of This compound derivatives, such as ANF-22, NBO analysis has been performed to analyze charge delocalization. researchgate.net This analysis helps in understanding the stability conferred by hyperconjugative interactions and can predict how charge is redistributed upon substitution or interaction with other molecules. researchgate.netsci-hub.se For example, NBO analysis can reveal significant interactions like n → π* or π → π* transitions, which are fundamental to understanding the electronic properties and reactivity of the compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com

Development of Predictive Models for Biological Activity

QSAR models are developed by correlating calculated molecular descriptors of a set of compounds with their experimentally determined biological activity, such as the half-maximal inhibitory concentration (IC50). These models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. nih.gov

In a study involving a series of carbonyl thiourea derivatives, which included the closely related N-(3-fluorobenzoyl)-N'-(3-bromophenyl)thiourea , a QSAR model was developed to predict their anti-amoebic activity against Acanthamoeba sp. The study employed methods like multiple linear regression (MLR) and partial least squares (PLS), combined with genetic algorithms (GA) for descriptor selection, to build robust predictive models. researchgate.net The resulting GA-PLS model demonstrated good statistical quality and predictive power, proving its utility in forecasting the biological activities of similar thiourea compounds.

Table 1: Statistical Quality of a GA-PLS QSAR Model for Carbonyl Thiourea Derivatives This table is based on data for a series of carbonyl thiourea derivatives, including a 3-bromophenyl thiourea analog.

| Statistical Parameter | Value |

|---|---|

| r² (Coefficient of Determination) | 0.827 |

| r²cv (Cross-validated r²) | 0.682 |

| r²test (Test Set r²) | 0.790 |

| RMSEC (Root Mean Square Error of Calibration) | 0.047 |

| RMSECV (Root Mean Square Error of Cross-Validation) | 0.064 |

| RMSEP (Root Mean Square Error of Prediction) | 0.051 |

Source: Adapted from a QSAR study on carbonyl thiourea derivatives. researchgate.net

Correlation of Molecular Descriptors with Biological Responses

The core of a QSAR study is the identification of molecular descriptors that are significantly correlated with the biological response. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties.

In the QSAR study of carbonyl thiourea derivatives, several molecular descriptors were identified as being influential in determining the anti-amoebic activity. The descriptors selected by the GA-PLS model included:

JGI1 : A 2D descriptor related to the mean topological charge index of order 1.

MATS2m : A 2D autocorrelation descriptor related to atomic masses.

N-070 : A 2D descriptor related to the number of atoms of a specific type.

The identification of these descriptors suggests that properties like the charge distribution and mass distribution within the molecule play a significant role in its biological activity. By understanding which descriptors are important, chemists can rationally modify the structure of the lead compound—for example, by adding specific functional groups—to enhance the desired biological response. nih.gov This approach provides valuable insights for designing new thiourea-based agents with potentially improved efficacy.

Biological Activity and Pharmacological Potential

Anticancer Activity Research

Studies have explored the anticancer properties of 1-(3-Bromophenyl)thiourea and its analogs, focusing on their ability to inhibit the growth of various cancer cell lines and the molecular pathways involved in this process.

The cytotoxic effects of thiourea (B124793) derivatives have been evaluated against a panel of human cancer cell lines. While direct data for this compound is not extensively detailed in the provided research, studies on its close analogs and complexes reveal significant antiproliferative activity.

For instance, a series of 1,3-disubstituted thiourea derivatives, including halogenated phenyl analogs, demonstrated high cytotoxicity against human colon (SW480), prostate (PC3), and chronic myelogenous leukemia (K-562) cancer cells, with IC₅₀ values often in the low micromolar range. nih.govnih.gov In many cases, these compounds showed better growth-inhibitory profiles than the reference chemotherapeutic agent, cisplatin. nih.govnih.gov

A copper (II) complex incorporating a this compound moiety was also assessed for its cytotoxic potential. The complex, specifically 1-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea-Cu(II), showed notable growth-inhibiting activity, particularly against the PC3 prostate cancer cell line. mdpi.com

Furthermore, research on other thiourea-containing structures, such as dipeptide derivatives, has shown potent activity against non-small cell lung cancer (NCI-H460) cells. One such derivative, compound I-11, exhibited an IC₅₀ value of 4.85 ± 1.44 μM against the NCI-H460 cell line. rsc.org

Table 1: Cytotoxicity (IC₅₀ in µM) of Selected Thiourea Derivatives

| Compound/Derivative | SW480 | PC3 | K-562 | NCI-H460 | Reference |

|---|---|---|---|---|---|

| 1-(3,4-dichlorophenyl)-3-(3-CF₃-phenyl)thiourea (2) | 7.3 ± 0.82 | 9.0 ± 2.01 | 1.5 ± 0.35 | - | nih.govnih.gov |

| 1-(4-CF₃-phenyl)-3-(3-CF₃-phenyl)thiourea (8) | 5.8 ± 0.61 | 6.9 ± 1.64 | 25.3 ± 4.21 | - | nih.govnih.gov |

| 1-(4-bromophenyl)-thiourea-Cu(II) Complex (3) | - | 8.8 ± 0.8 | - | - | mdpi.com |

The antitumor effects of thiourea derivatives are attributed to several interconnected mechanisms, including the induction of programmed cell death (apoptosis), interference with the cell division cycle, and modulation of inflammatory signaling pathways.

A primary mechanism of action for many anticancer thioureas is the induction of apoptosis. nih.govnih.gov Studies on halogenated phenylthiourea (B91264) derivatives have shown they are strong inducers of apoptosis. nih.govnih.gov For example, certain derivatives were found to trigger late-stage apoptosis or necrosis in SW480 colon cancer cells and K-562 leukemia cells. researchgate.net This pro-apoptotic effect was confirmed by observing a significant increase in the activation of caspases-3 and -7, which are key executioner enzymes in the apoptotic cascade. researchgate.netrndsystems.commdpi.com

Furthermore, research into other complex thiourea derivatives suggests the involvement of the endoplasmic reticulum (ER) stress pathway. In NCI-H460 cells, a dipeptide thiourea derivative was found to induce apoptosis through the activation of caspase-12, a key mediator of ER stress-induced cell death. rsc.orgnih.gov This indicates that thiourea compounds can trigger apoptosis through multiple cellular pathways.

In addition to inducing apoptosis, thiourea derivatives can exert their anticancer effects by halting the progression of the cell cycle, thereby preventing cancer cell proliferation. It has been reported that brominated diarylthioureas can cause an accumulation of cancer cells in the S phase of the cell cycle. researchgate.net

Other related thiourea analogs have been shown to induce cell cycle arrest at different checkpoints. researchgate.net For example, certain derivatives led to an increase in the number of SW480 and K-562 cells in the sub-G1 and G0/G1 phases, while another was found to evoke cell cycle arrest at the G2 phase. researchgate.net In NCI-H460 cells, a thiourea-containing dipeptide was demonstrated to arrest the cell cycle in the S phase. rsc.org Some novel thiourea derivatives have also been found to induce G2/M phase arrest in breast cancer cells. nih.gov This ability to disrupt the cell cycle at various phases highlights a key aspect of their antitumor strategy. mdpi.com

A crucial aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while sparing normal, healthy cells. Various studies have shown that halogenated phenylthiourea derivatives exhibit favorable selectivity. nih.govnih.gov The cytotoxicity of these compounds was evaluated against the non-cancerous human keratinocyte cell line, HaCaT. nih.govmdpi.comresearchgate.net

Results indicated that several potent thiourea analogs were significantly less toxic to HaCaT cells compared to the cancer cell lines, demonstrating a desirable therapeutic window. nih.govnih.gov For instance, the selectivity index—the ratio of the IC₅₀ value in normal cells to that in cancer cells—was favorable for a number of these compounds. nih.gov Similarly, copper (II) complexes of halogenated thioureas were found to be largely non-cytotoxic to HaCaT cells at concentrations that were effective against cancer cells. mdpi.com This suggests a degree of tumor-selective action for this class of compounds.

Mechanisms of Action in Antitumor Efficacy

Cell Cycle Arrest Mechanisms (e.g., G2/M Phase, S Phase)

Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. Research into this compound and its analogs has explored their effects on several important enzyme systems.

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Table 1: Cholinesterase Inhibition by a Structurally Related Thiourea Derivative

| Compound | Acetylcholinesterase (AChE) IC50 (µg/mL) | Butyrylcholinesterase (BChE) IC50 (µg/mL) | Reference |

|---|

Note: Data for the specific compound this compound is not available. The table shows data for a structurally similar compound for comparative purposes.

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria, such as Helicobacter pylori. The inhibition of this enzyme is a target for the development of new antibacterial agents. While specific IC50 values for this compound are not explicitly reported in the reviewed literature, studies on related brominated thiourea derivatives indicate potential activity. For example, a study on N,N'-disubstituted thioureas showed that derivatives with a 4'-bromo substituent on the phenyl ring exhibited excellent urease inhibitory activity ijcmas.com. Another study on triazole derivatives noted that a compound with a bromine atom at the meta-position of a benzyl (B1604629) moiety was the most active in its series against urease nih.gov. These findings suggest that the presence and position of a bromine atom on the phenyl ring can significantly influence the urease inhibitory potential of thiourea compounds.

Tyrosinase, Alpha-Amylase, and Alpha-Glucosidase Inhibition

Research into the inhibitory effects of this compound on tyrosinase, alpha-amylase, and alpha-glucosidase is limited. However, studies on other thiourea derivatives have shown activity against these enzymes. For instance, a series of 4-[3-(substitutedphenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide derivatives were evaluated, and it was found that certain substitutions led to significant inhibition of tyrosinase, α-amylase, and α-glucosidase mdpi.comnih.gov. Similarly, some novel thiourea derivatives have been reported to inhibit key diabetes-associated enzymes like α-amylase and α-glucosidase tandfonline.com. While these studies establish the potential of the thiourea scaffold as an inhibitor of these enzymes, specific data for this compound is not currently available.

Inhibition of Bacterial Enzymes (e.g., DNA Gyrase, Topoisomerase IV, InhA, PBP2a, FabH)

Bacterial enzymes such as DNA gyrase and topoisomerase IV are well-established targets for antibacterial drugs. The potential of thiourea derivatives to inhibit these enzymes has been an area of active research. A study on Cu(II) complexes of 1-(bromophenyl)-3-(1,7,8,9-tetramethyl-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)thiourea derivatives, including the 3-bromophenyl variant, revealed that these complexes can act as dual inhibitors of DNA gyrase and topoisomerase IV from Staphylococcus aureus researchgate.net. This suggests that the this compound moiety can contribute to the inhibition of these crucial bacterial enzymes when part of a larger molecular structure. Furthermore, other thiourea derivatives have been investigated as potential inhibitors of DNA gyrase and topoisomerase IV mdpi.com. There is currently no specific information available regarding the inhibitory activity of this compound against InhA, PBP2a, or FabH.

Antimicrobial Activity Investigations

The search for new antimicrobial agents is a critical area of pharmaceutical research. Thiourea derivatives have emerged as a promising class of compounds with potential antibacterial efficacy.

Antibacterial Efficacy Against Bacterial Strains (e.g., E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae, MRSA)

While direct and comprehensive data on the antibacterial activity of this compound against a wide range of bacterial strains is not extensively documented, related studies offer valuable insights. A review on thiourea derivatives highlighted that certain novel compounds demonstrated antibacterial activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL mdpi.com. In another study, a Schiff base of a symmetric disulfide connected to a triazole with a 3-bromophenyl substituent showed strong activity against E. coli, S. aureus, and P. aeruginosa.

Furthermore, a Cu(II) complex of a larger molecule containing the this compound moiety demonstrated good biofilm inhibitory activity against S. epidermidis mdpi.comresearchgate.net. While this does not directly reflect the activity of the parent compound, it indicates the potential contribution of this structural motif to antimicrobial action. A study on acylthioureas revealed that a compound with a 3-fluorophenyl substituent was active against S. aureus nih.gov.

Table 2: Antibacterial Activity of Related Thiourea Derivatives

| Derivative Type | Bacterial Strains | Activity | Reference |

|---|---|---|---|

| Novel thiourea derivatives | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | MIC: 40-50 µg/mL | mdpi.com |

| Schiff base with 3-bromophenyl substituent | E. coli, S. aureus, P. aeruginosa | Strong activity | |

| Cu(II) complex with this compound moiety | S. epidermidis | Good biofilm inhibition | mdpi.comresearchgate.net |

Note: This table presents data for related thiourea derivatives to indicate the potential antibacterial spectrum. Specific MIC values for this compound are not available in the cited literature.

Antituberculosis Activity against Mycobacterium tuberculosis

Thiourea derivatives are a significant class of compounds investigated for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.comup.ac.za Research has shown that the inclusion of a halogen atom, particularly at the 3rd position of the phenyl group, can be important for antimicrobial activity. jst.go.jp

Specific derivatives of this compound have been synthesized and evaluated for their antitubercular effects. For instance, 1-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea was included in a series of halogenated copper (II) complexes to assess the impact of substitution patterns on antimycobacterial capabilities. mdpi.com Another derivative, 1-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)thiourea, was tested for its in vitro tuberculostatic activity against the Mycobacterium tuberculosis H37Rv strain and other wild strains. jst.go.jp

| Compound Derivative | Target Organism | Key Finding | Source |

|---|---|---|---|

| 1-(3-Bromophenyl)-3-(1,3-thiazol-2-yl)thiourea | Mycobacterium tuberculosis H37Rv | Evaluated for in vitro tuberculostatic activity. jst.go.jp | jst.go.jp |

| 1-(3-Bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea (as a Copper II complex) | Mycobacterium tuberculosis | Synthesized and investigated as part of a study on halogenated complexes for antitubercular capabilities. mdpi.com | mdpi.com |

Antiviral Properties

The thiourea scaffold is a recognized pharmacophore in the development of antiviral agents. jst.go.jpnih.gov Derivatives have been assessed against a wide spectrum of DNA and RNA viruses. jst.go.jpnih.gov

A study involving new thiourea derivatives of piperazine (B1678402) doped with febuxostat (B1672324) identified a 3-bromophenyl substituted thiourea derivative (compound 8f) as having promising antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov This finding underscores the potential of the 3-bromophenylthiourea moiety in the design of plant antiviral agents. nih.govmdpi.com In the same study, this compound also exhibited potent antimicrobial activity. nih.gov

Broader research into thiourea derivatives has revealed activity against significant human pathogens. For example, certain tryptamine-based thiourea derivatives have shown potent activity against HIV-1. nih.gov Similarly, thiourea derivatives of 1,3-thiazole have been evaluated against a panel of viruses including HIV-1, Coxsackievirus B5, and others. jst.go.jp

| Compound Derivative | Virus | Activity | Source |

|---|---|---|---|

| 3-Bromophenyl substituted thiourea (8f) | Tobacco Mosaic Virus (TMV) | Exhibited promising antiviral activity. nih.gov | nih.gov |

Other Biological Activities and Pharmacological Implications

Anti-inflammatory Effects

Thiourea and its derivatives are recognized for a wide array of biological applications, including anti-inflammatory effects. mdpi.com The mechanism for some nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, and researchers have explored incorporating thiourea moieties into known anti-inflammatory drugs to potentially enhance activity or reduce side effects. researchgate.net

A notable example is the synthesis of 1-(3-Bromophenyl)-3-[3-(4-isobutylphenyl)propanoyl]thiourea, which is a derivative of the well-known NSAID ibuprofen. researchgate.net Such modifications are investigated to improve the therapeutic profile of the parent drug. researchgate.net Furthermore, another derivative, 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, has been synthesized and studied, with computational analyses suggesting it could be a lead compound for developing new analgesic drugs, which are often linked to anti-inflammatory pathways. scribd.com

Potential for Anti-Alzheimer Activity

Research into treatments for Alzheimer's disease has explored various molecular targets, and thiourea derivatives have emerged as a class of compounds with potential multifunctional activity. mdpi.comresearchgate.net Key strategies in Alzheimer's therapy include the inhibition of cholinesterase enzymes (AChE and BChE) and the prevention of amyloid-beta (Aβ) and tau protein aggregation. nih.govsemanticscholar.org

Studies have shown that thiourea-based small molecules can act as potent inhibitors of both AChE and BChE. semanticscholar.org For example, a structurally related compound, 1-(3-chlorophenyl)-3-cyclohexylthiourea, was identified as a cholinesterase inhibitor. semanticscholar.org The presence of a halogen on the phenyl ring is a feature shared with this compound. Moreover, research into the anti-aggregation properties of urea and thiourea derivatives has demonstrated their ability to interfere with the formation of α-synuclein and tau fibrils, which are pathological hallmarks of neurodegenerative diseases. nih.gov In these studies, derivatives with halo-substituted aromatic moieties, including bromophenyl groups, were evaluated. nih.gov These findings suggest that the this compound scaffold is a relevant structure for further investigation in the context of anti-Alzheimer's drug discovery. mdpi.comresearchgate.net

Antimalarial Research

The search for novel and effective antimalarial agents is a critical area of medicinal chemistry. Thiourea derivatives have been identified as a promising class of compounds in this field. mdpi.commdpi.comnih.gov The structural versatility of thioureas allows for modifications that can lead to potent activity against the Plasmodium parasite. mdpi.com While broad reviews mention the antimalarial potential of the thiourea class, specific research focusing on the antimalarial activity of this compound itself is not prominently detailed in the reviewed literature. However, the established antimalarial activity within the broader thiourea family supports the potential for its investigation in this area. mdpi.commdpi.comnih.gov

Biosensing Applications (e.g., Mercury Sensing)

Thiourea derivatives are not only explored for their biological activities but also for their applications in chemical sensing. The thiourea group, with its sulfur and nitrogen atoms, can act as an effective chelator or binding site for various ions, including heavy metals. science.govscience.gov This property has been harnessed to create colorimetric and fluorescent sensors.

A notable application in this area is the development of a sensor for fluoride (B91410) ions that is based on a thiourea-mercury complex. science.govscience.gov In this system, a novel chromogenic receptor, N-5-(8-hydroxy)quinoline-N'-4'-nitro-phenyl thiourea, was first complexed with mercury (Hg²⁺). science.gov This complex then showed a highly selective and sensitive colorimetric response to fluoride ions. science.gov This research demonstrates the utility of the thiourea functional group in constructing complexometric systems for ion detection, indicating a potential for derivatives like this compound to be adapted for similar biosensing or chemosensing applications, including the detection of mercury or other environmentally relevant ions.

Coordination Chemistry and Metallopharmaceutical Applications

Ligand Behavior of 1-(3-Bromophenyl)thiourea in Complex Formation

This compound, like other N,N'-disubstituted thioureas, exhibits versatile ligand behavior in the formation of metal complexes. conicet.gov.ar The presence of the thiocarbonyl (C=S) group and two nitrogen atoms provides multiple potential coordination sites. mdpi.commdpi.com Research has consistently shown that in the presence of metal ions such as copper(II), these thiourea (B124793) derivatives typically act as monoanionic bidentate ligands. nih.govmdpi.com

Coordination generally occurs through the soft donor thiocarbonyl sulfur atom and one of the adjacent, deprotonated amide nitrogen atoms. nih.govresearchgate.net This chelation results in the formation of a stable, four-membered ring structure with the metal center. nih.govresearchgate.net The specific conformation and coordination properties can be influenced by the substituents on the phenyl rings and the reaction conditions. conicet.gov.ar The deprotonation of the N-H group upon complexation is a key feature, often confirmed by the disappearance of its characteristic band in the infrared spectra of the resulting metal complexes. mdpi.commdpi.com This bidentate (S, N) coordination mode is prevalent in the formation of complexes with significant biological applications. conicet.gov.arnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound derivatives is typically achieved by reacting the ligand with a suitable metal salt, most commonly a copper(II) halide like copper(II) chloride, in a solvent such as dimethylformamide (DMF) or ethanol. mdpi.comnih.govmdpi.com

Copper(II) complexes of this compound derivatives have been synthesized and characterized extensively. nih.govresearchgate.netmdpi.com In a typical structure, two molecules of the deprotonated thiourea ligand coordinate to a central copper(II) ion, forming a neutral complex with the general formula [Cu(L)₂]. nih.govmdpi.com Elemental analysis and various spectroscopic techniques are used to confirm these structures. mdpi.comnih.gov

In the solid state, the complex formed with a this compound derivative has been observed to be mononuclear. nih.govresearchgate.net This is in contrast to derivatives with 2- or 4-bromophenyl groups, which can form dinuclear complexes through the stacking of mononuclear units. nih.govresearchgate.net The molecular structure of these complexes consists of two thiourea ligands chelating the Cu(II) ion through their sulfur and deprotonated nitrogen atoms, creating a [CuN₂S₂] core. nih.gov

The coordination polyhedron of the central Cu(II) ion in these complexes can adopt different geometries. nih.gov Studies have identified both pseudo-tetrahedral and distorted square planar arrangements. nih.gov

Distorted Square Planar: This geometry is often observed in centrosymmetric complexes, which feature a trans arrangement of the chelating sulfur and nitrogen atoms around the copper ion. nih.gov

Pseudo-tetrahedral: Non-centrosymmetric complexes typically exhibit a pseudo-tetrahedral structure with a cis-N₂S₂ arrangement around the Cu(II) center. nih.gov

Spectroscopic studies combined with density functional theory (DFT) calculations have revealed that two parent ligands coordinate to the copper cation in a bidentate fashion, forming a nearly planar [CuN₂S₂] moiety. nih.govresearchgate.net The specific geometry adopted can be influenced by the substitution pattern on the ligand and the conditions of crystallization. nih.gov

Copper(II) Complexes and Their Structural Features

Biological Activity of Metal Complexes

A significant driver for the research into this compound metal complexes is their potential as therapeutic agents. The coordination of the thiourea ligand to a metal center, particularly copper, has been shown to substantially enhance its biological activity. nih.govresearchgate.net

Copper(II) complexes incorporating a this compound moiety have demonstrated significant and selective anticancer activity. nih.govresearchgate.net For instance, a copper complex with a 3-bromophenyl attached to a (1,7,8,9,10-pentamethyl-3,5-dioxo-4-azatricyclo[5.2.1.0²˒⁶]dec-8-en-4-yl)thiourea moiety (referred to as Cu3) showed notable cytotoxicity against specific cancer cell lines while remaining non-toxic to normal cells. nih.govresearchgate.net

This complex was found to be cytotoxic against SW480 (colon adenocarcinoma) and PC3 (prostate cancer) cells, with IC₅₀ values in the low micromolar range. nih.govresearchgate.net Crucially, it was non-cytotoxic against normal human keratinocyte (HaCaT) cells, indicating a high degree of selectivity that is superior to the reference drug cisplatin. nih.govresearchgate.net Further studies have shown that these complexes can induce apoptosis, particularly late apoptosis, in cancer cells, which is a key mechanism for their anticancer action. nih.govresearchgate.net Another study on a copper(II) complex with 1-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea also reported potent growth-inhibiting activity against PC3 cells. semanticscholar.org

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| SW480 | Colon Adenocarcinoma | 4-19 | nih.govresearchgate.net |

| PC3 | Prostate Cancer | 4-19 | nih.govresearchgate.net |

| HaCaT | Normal Human Keratinocytes | ≥ 84 | nih.govresearchgate.net |

In addition to anticancer properties, metal complexes of bromophenyl-thioureas exhibit promising antimicrobial activity. nih.govresearchgate.net While a Cu(II) complex with a 4-bromophenyl ring showed the most significant inhibition against Staphylococcus aureus and Staphylococcus epidermidis (MIC values of 2-4 μg/mL), the broader class of halogenated phenylthiourea-copper complexes has demonstrated notable antimicrobial potential. nih.govresearchgate.net

Complexes of halogenophenylthioureas have been found to strongly inhibit the growth of mycobacteria from tuberculosis patients, in some cases more effectively than the reference drug isoniazid (B1672263). mdpi.com The mechanism of action is thought to involve the metal ion interacting with the bacterial cell membrane, inducing oxidative stress and altering membrane permeability, which ultimately leads to cell death. ksu.edu.tr The dimeric structure observed in some halogenated derivatives has been correlated with higher antimicrobial activity compared to their mononuclear alkylphenylthiourea counterparts. mdpi.com

| Bacterial Strain | Complex | MIC (µg/mL) | Reference |

|---|---|---|---|

| S. aureus | Cu(II) complex with 4-bromophenylthiourea (B1224846) derivative | 2-4 | nih.govresearchgate.net |

| S. epidermidis | Cu(II) complex with 4-bromophenylthiourea derivative | 2-4 | nih.govresearchgate.net |

| Methicillin-resistant Staphylococci | Cu(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | 2 | researchgate.net |

Structure Activity Relationship Sar and Molecular Design Principles

Influence of the Bromophenyl Moiety on Biological Activity

The presence and position of the bromophenyl group in thiourea (B124793) derivatives are significant factors influencing their biological activity. The bromine atom, being a halogen, can alter the electronic and lipophilic properties of the molecule, which in turn affects how it interacts with biological targets. ontosight.aiontosight.aiontosight.ai

The position of the bromine atom on the phenyl ring is crucial. For instance, in a study of Cu(II) complexes with bromophenyl-thiourea derivatives, the 3-bromophenyl derivative formed a mononuclear complex, while the 2- and 4-bromophenyl derivatives formed dinuclear complexes. nih.gov This structural difference can lead to variations in biological activity. Another study highlighted that a Cu(II) complex with a 4-bromophenyl ring attached to the thiourea moiety demonstrated significant antibacterial activity against S. aureus and S. epidermidis. nih.gov

The following table summarizes the activity of some bromophenylthiourea derivatives:

| Compound | Activity | Reference |

| Cu(II) complex with 1-(4-bromophenyl)thiourea derivative | Significant inhibition against S. aureus and S. epidermidis | nih.gov |

| 2-bromo-5-(trifluoromethoxy)phenylthiourea derivative of quinazoline | Suppressed proliferation of human cervical HeLa cells | nih.gov |

| 1-(4-bromophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Studied for cytotoxic properties | nih.gov |

Role of the Thiourea Backbone in Ligand-Receptor Interactions

The thiourea backbone, with its N-H and C=S groups, is a key structural feature that plays a central role in the biological activity of these compounds. ontosight.ainih.gov It is known for its ability to form stable hydrogen bonds with various biological targets like proteins, enzymes, and receptors. nih.gov

The thiourea scaffold's ability to form these non-covalent interactions is fundamental to its diverse biological activities. biointerfaceresearch.com For example, the interaction of thiourea derivatives with anions is primarily through hydrogen bonding. core.ac.uk In the context of enzyme inhibition, the sulfur and nitrogen-containing core structure allows for interactions with various enzymes, making thiourea derivatives promising candidates for drug design. biointerfaceresearch.com

The flexibility of the thiourea backbone also allows it to adopt different conformations, which can be crucial for fitting into specific binding pockets of receptors. conicet.gov.ar The ability to form both hydrogen bond acceptors and donors contributes to its versatility in interacting with a wide range of biological targets. biointerfaceresearch.com

Impact of Substituents on Pharmacological Profiles

The pharmacological profile of phenylthiourea (B91264) derivatives can be significantly modified by introducing different substituents on the phenyl ring. rasayanjournal.co.intandfonline.com These modifications can influence the compound's lipophilicity, electronic properties, and steric factors, all of which play a role in its interaction with biological targets. rasayanjournal.co.in

Electron-withdrawing and Electron-donating Groups: The introduction of electron-withdrawing groups (EWGs) like nitro (-NO2) or trifluoromethyl (-CF3) to the phenyl ring can enhance the acidity of the NH groups in the thiourea backbone. biointerfaceresearch.com This increased acidity facilitates stronger hydrogen bond interactions with biological acceptors, often leading to enhanced biological activity. biointerfaceresearch.com For instance, several studies have shown that thiourea derivatives with EWGs on the phenyl rings exhibit potent antiproliferative properties against various cancer cell lines. nih.gov Specifically, compounds with 3,4-dichloro- and 4-CF3-phenyl substituents have demonstrated high cytotoxic activity. nih.govgrafiati.com

Halogen Substituents: Halogen atoms like fluorine, chlorine, and bromine are common substituents in pharmacologically active compounds. Their presence can significantly affect a molecule's lipophilicity and its ability to form halogen bonds, thereby influencing its absorption, distribution, and binding affinity. tandfonline.com Studies on thiourea derivatives have shown that halogenated phenyl-containing compounds play an important role as anticancer agents. nih.gov For example, derivatives with a 3-chloro-4-fluorophenyl moiety have shown high activity against Gram-positive cocci. jst.go.jp

Bulky Groups: The size and steric properties of substituents are also critical. The introduction of bulky groups can either enhance or hinder biological activity. analis.com.my For instance, a bulky substituent on the phenyl ring might prevent the molecule from fitting into the active site of a receptor, leading to reduced activity. analis.com.my However, in some cases, a bulky group can provide better hydrophobic interactions within a binding pocket, leading to increased potency. analis.com.my

The following table provides examples of how different substituents affect the activity of phenylthiourea derivatives:

| Substituent Type | Example Substituent(s) | Effect on Activity | Reference(s) |

| Electron-Withdrawing | -NO2, -CF3, 3,4-dichloro | Enhanced antiproliferative and cytotoxic activity | nih.govbiointerfaceresearch.comgrafiati.com |

| Electron-Donating | -OCH3 | Can increase electron density, variable effects | analis.com.my |

| Halogen | -F, -Cl, -Br | Influences lipophilicity and binding, can enhance anticancer and antibacterial activity | nih.govtandfonline.comjst.go.jp |

| Bulky Groups | Varies | Can either enhance or hinder activity depending on the target | analis.com.my |

Pharmacophore Modeling and Design of Targeted Analogues

Pharmacophore modeling is a valuable computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. nih.gov This approach is instrumental in designing new, more potent, and selective analogues of a lead compound like 1-(3-Bromophenyl)thiourea.

By analyzing the structure-activity relationships of a series of thiourea derivatives, researchers can develop a pharmacophore model that highlights the key features required for interaction with a specific biological target. nih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. For this compound and its analogues, the thiourea moiety provides crucial hydrogen bond donors, while the bromophenyl ring contributes a significant hydrophobic and potentially halogen-bonding feature. nih.govnih.gov

Once a pharmacophore model is established, it can be used for virtual screening of large compound libraries to identify new molecules that fit the model and are likely to have the desired biological activity. nih.gov This process significantly accelerates the initial stages of drug discovery.

Furthermore, the insights gained from SAR studies and pharmacophore models guide the rational design of targeted analogues. For example, if a particular region of the binding site is found to be hydrophobic, new analogues can be synthesized with bulkier or more lipophilic substituents on the phenyl ring to enhance hydrophobic interactions. analis.com.my Similarly, if a specific hydrogen bond is found to be critical for activity, modifications can be made to the thiourea backbone or its substituents to optimize this interaction. biointerfaceresearch.com This iterative process of design, synthesis, and biological evaluation, guided by pharmacophore modeling, allows for the systematic optimization of lead compounds to develop more effective therapeutic agents. conicet.gov.arderpharmachemica.com

Future Directions and Research Perspectives

Development of Highly Selective and Potent Therapeutic Agents

The core challenge in drug development lies in creating molecules that are both highly potent against their intended target and exquisitely selective, thereby minimizing off-target effects and associated toxicities. nih.gov The thiourea (B124793) scaffold, particularly when substituted with a 3-bromophenyl group, has shown significant potential as a basis for developing such agents. nih.govresearchgate.net

Future research will likely focus on the strategic structural modification of the 1-(3-bromophenyl)thiourea core to enhance its therapeutic index. This involves the synthesis of new analogues with diverse substituents to probe structure-activity relationships (SAR). For instance, the introduction of different halogen atoms or electron-withdrawing groups onto the phenyl ring could modulate the compound's electronic properties and, consequently, its biological activity. nih.gov

A notable area of investigation is the development of metal complexes incorporating this compound derivatives. Copper(II) complexes of halogenated phenylthioureas have demonstrated strong inhibitory effects against mycobacteria, even surpassing the efficacy of the standard drug isoniazid (B1672263) in some cases. mdpi.com These complexes have also shown promising antitumor activity with low toxicity to normal cells. mdpi.com The coordination of the thiourea ligand to a metal center can significantly alter its biological properties, opening new avenues for designing potent therapeutic agents. mdpi.comnih.gov

Interactive Table: Research on Therapeutic Agents Derived from this compound.

| Derivative/Complex | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Copper(II) complex with 1-(3-bromophenyl)-3-[3-(trifluoromethyl)phenyl] thiourea | Antibacterial (Staphylococcus aureus), Anticancer (colon and prostate) | Acts as a dual inhibitor of DNA gyrase and topoisomerase IV. Shows weak to moderate antitumor activity with low toxicity to normal cells. | mdpi.com |

| Halogenated phenyl-containing heterocyclic thioureas | Anticancer (solid tumors) | Inhibit vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR) kinase. | nih.gov |

Exploration of Novel Mechanisms of Action

Understanding the precise molecular mechanisms by which a compound exerts its biological effects is crucial for its development as a drug. While some mechanisms of action for thiourea derivatives have been identified, such as the inhibition of specific enzymes or signaling pathways, there is still much to be explored. nih.govjst.go.jp

Future research should aim to uncover novel biological targets and pathways modulated by this compound and its analogues. This can be achieved through a combination of experimental approaches, including high-throughput screening, proteomic and genomic profiling, and biochemical assays. For example, studies have shown that certain thiourea derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit the secretion of pro-inflammatory cytokines like interleukin-6 (IL-6). nih.gov Delving deeper into the molecular players involved in these processes could reveal new therapeutic opportunities.

Furthermore, investigating the role of these compounds in modulating complex biological systems, such as the central nervous system or microbial biofilms, could lead to the discovery of entirely new applications. acs.org The ability of some thiourea derivatives to act as dual inhibitors, targeting multiple pathways simultaneously, is a particularly exciting area for future investigation, as it could lead to more effective treatments for multifactorial diseases like cancer. mdpi.com

Advanced Computational Modeling for Drug Discovery and Optimization

In recent years, computational modeling has become an indispensable tool in the drug discovery and development pipeline, significantly reducing the time and cost associated with bringing a new drug to market. scielo.org.mx For this compound derivatives, advanced computational techniques can be employed at various stages, from initial hit identification to lead optimization.

Molecular docking studies, for instance, can predict how these compounds bind to their target proteins at the atomic level, providing valuable insights for designing more potent and selective inhibitors. scielo.org.mxtandfonline.com Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build mathematical models that correlate the chemical structure of the compounds with their biological activity, enabling the prediction of the activity of novel, unsynthesized analogues. pharmacyjournal.org

Moreover, molecular dynamics (MD) simulations can provide a dynamic view of the interactions between the drug molecule and its target, offering a deeper understanding of the binding mechanism. science.gov These computational approaches, when used in synergy with experimental validation, can accelerate the optimization of this compound derivatives into viable drug candidates. pharmacyjournal.orgnih.gov

Preclinical and Clinical Translation Potentials

The ultimate goal of any drug discovery program is the successful translation of a promising compound from the laboratory to the clinic. For derivatives of this compound, this will require a rigorous preclinical evaluation to assess their efficacy, safety, and pharmacokinetic properties in relevant animal models. mdpi.com

Preclinical studies will need to establish the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity. mdpi.com In silico ADME profiling can provide early predictions of these properties, helping to guide the selection of the most promising candidates for further development. mdpi.com

Should a derivative of this compound demonstrate a favorable preclinical profile, it could then advance to clinical trials in humans. While the path to clinical approval is long and challenging, the diverse biological activities and promising preclinical data for this class of compounds suggest that they hold significant potential for addressing unmet medical needs in areas such as infectious diseases and oncology. nih.govnih.gov Continued research and development in this area are therefore highly warranted.

Q & A

What are the common synthetic routes for 1-(3-Bromophenyl)thiourea, and how can reaction conditions be optimized for high yields?

Basic Synthesis Method

this compound is typically synthesized via a condensation reaction between 3-bromoaniline and carbon disulfide in an aqueous alkaline medium. The reaction proceeds under reflux conditions (60–80°C) for 6–12 hours, yielding the thiourea derivative . Alternative methods involve reacting isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature, which minimizes side reactions and improves purity .

Advanced Optimization

For high-throughput synthesis, solvent-free approaches using microwave-assisted reactions can reduce reaction times (<1 hour) and enhance yields (up to 90%). Adjusting molar ratios (e.g., 1:1.2 for amine to carbon disulfide) and using phase-transfer catalysts like polyethylene glycol-400 improves efficiency . Post-synthesis purification via recrystallization in ethanol or acetonitrile ensures >98% purity, critical for biological assays .

How can structural ambiguities in this compound derivatives be resolved using advanced characterization techniques?

Basic Characterization

Routine characterization involves -NMR and -NMR to confirm the thiourea backbone and substituent positions. IR spectroscopy identifies thiocarbonyl (C=S) stretches at 1250–1350 cm, while mass spectrometry verifies molecular ion peaks .

Advanced Resolution

Single-crystal X-ray diffraction (SC-XRD) is definitive for resolving stereochemical uncertainties. For example, intermolecular hydrogen bonding between N–H and S atoms in this compound crystals can be mapped using SHELX programs . Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) complement experimental data by modeling electronic structures and predicting vibrational frequencies, aiding in assignments where experimental data is conflicting .

What biological activities are associated with this compound derivatives, and how are these activities evaluated?

Basic Activity Screening

Derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, 1-(3-Bromobenzoyl)-3-[2-({[(3-bromophenyl)formamido]methanethioyl}amino)phenyl]thiourea showed 97% inhibition of HIV-1 protease at 100 µM . Standard assays include:

- Antimicrobial : Broth microdilution (MIC values against E. coli, S. aureus).

- Anticancer : MTT assays on cancer cell lines (e.g., IC values for HeLa cells) .

Advanced Target-Specific Design

Molecular docking (Autodock 4.2/Vina) identifies binding modes with targets like HIV-1 protease (PDB: 1HPV). Substituent effects are critical: the 3-bromo group enhances hydrophobic interactions, while thiourea’s N–H groups form hydrogen bonds with catalytic aspartates . Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Br, -CF) at the phenyl ring improve potency by 2–3-fold compared to unsubstituted analogs .

How do reaction conditions influence the chemical stability of this compound?

Basic Stability Considerations

The compound is stable under inert atmospheres (N/Ar) but degrades in acidic or alkaline conditions. Storage at –20°C in amber vials prevents photodegradation. Thermal gravimetric analysis (TGA) shows decomposition onset at ~180°C .

Advanced Mechanistic Insights

Degradation pathways involve hydrolysis of the thiourea moiety to urea derivatives under acidic conditions (pH < 3) or oxidation to sulfinic/sulfonic acids in the presence of HO. Kinetic studies using HPLC-MS reveal pseudo-first-order decay kinetics (rate constant at pH 7.4) . Stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can extend shelf life by 50% .

What methodologies are used to analyze contradictory data in biological or chemical studies of this compound?

Basic Data Reconciliation

Cross-validate results using orthogonal techniques. For example, conflicting cytotoxicity data may arise from varying cell lines (e.g., HeLa vs. MCF-7). Replicate assays with standardized protocols (e.g., ISO 10993-5 for biocompatibility) reduce variability .

Advanced Statistical Approaches

Multivariate analysis (e.g., PCA or PLS-DA) identifies outliers in datasets. For instance, a 2022 study resolved discrepancies in IC values (17.9 ± 5.6% vs. 11.2 ± 0.9% viability against Trypanosoma brucei) by attributing them to differences in compound solubility in DMSO/PBS buffers . Machine learning models (e.g., random forests) can predict bioactivity thresholds based on substituent electronegativity and steric parameters .

How can this compound be functionalized for targeted drug delivery systems?

Basic Functionalization Strategies

Conjugate the thiourea moiety with PEGylated nanoparticles or liposomes via carbodiimide coupling (EDC/NHS chemistry). This enhances aqueous solubility and enables pH-responsive release in tumor microenvironments .

Advanced Bioconjugation

Site-specific modifications using click chemistry (e.g., CuAAC with propargyl groups) allow attachment to antibody-drug conjugates (ADCs). For example, coupling to trastuzumab improved selective uptake in HER2+ breast cancer cells by 4-fold compared to free drug .

Retrosynthesis Analysis